2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine
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Overview
Description
2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the triazole ring fused with a pyridine ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as flash column chromatography or automated systems like the Biotage ‘Isolera One’ system .
Chemical Reactions Analysis
Types of Reactions
2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Explored for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes, such as JAK1 and JAK2, which are involved in inflammatory and immune responses . By inhibiting these enzymes, the compound can modulate various biological processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits activities as RORγt inverse agonists and JAK inhibitors.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Explored for its anticancer and anti-inflammatory properties.
Uniqueness
2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-(8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-7-3-2-6-13-8(4-5-10)11-12-9(7)13/h2-3,6H,4-5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSQZZPEMBEGHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NN=C2CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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